

Application Notes: Unveiling ENL Protein Interactions Using GST-Pulldown Assays

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Compound of Interest

Compound Name: *Eleven-Nineteen-Leukemia Protein IN-1*
Cat. No.: *B12406110*

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Introduction

The Eleven-Nineteen Leukemia (ENL) protein, encoded by the MLLT1 gene, is a critical epigenetic regulator and a component of the super elongation complex (SEC).[1][2] As a "reader" of histone modifications, ENL utilizes its YEATS domain to recognize acetylated and crotonylated histones, thereby recruiting transcriptional machinery to specific gene loci.[1][2][3] This function is crucial for the expression of key proto-oncogenes like Myc and Hox genes.[1] Dysregulation of ENL, particularly through chromosomal translocations that create MLL-ENL fusion proteins, is a known driver of aggressive acute myeloid leukemia (AML).[1][4] Consequently, understanding the protein-protein interaction network of ENL is paramount for elucidating its role in both normal hematopoiesis and leukemogenesis, and for the development of targeted therapies.[1][4]

The Glutathione S-Transferase (GST) pulldown assay is a robust and widely used in vitro technique to identify and validate direct protein-protein interactions.[5] This method relies on the high-affinity interaction between GST and immobilized glutathione. A "bait" protein, in this case ENL or one of its domains, is expressed as a fusion protein with GST. This GST-ENL fusion protein is then immobilized on glutathione-coated beads and used to "pull down"

interacting "prey" proteins from a cell lysate or a solution of purified proteins.[5] This application note provides detailed protocols for utilizing GST-pulldown assays to investigate ENL protein interactions, supported by quantitative data and visual workflows.

Key Applications for ENL Research

- **Identification of Novel Interactors:** Screening cell lysates with a GST-ENL bait can uncover previously unknown binding partners, expanding our understanding of the ENL interactome.
- **Validation of Putative Interactions:** Confirming interactions suggested by other methods (e.g., yeast two-hybrid, co-immunoprecipitation) with a direct, in vitro binding assay.[6]
- **Mapping Interaction Domains:** By using different fragments of ENL (e.g., the YEATS domain, the C-terminal domain) as bait, researchers can pinpoint the specific regions responsible for binding to partner proteins like DOT1L or histone peptides.[7][8][9]
- **Drug Discovery and Development:** GST-pulldown assays can be adapted to screen for small molecules that disrupt specific ENL protein-protein interactions, offering a platform for identifying potential therapeutic inhibitors.[7]

Data Presentation: ENL YEATS Domain Binding Affinity

While direct quantitative data from GST-pulldown assays can be challenging to obtain, related techniques like AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are used to quantify the binding affinity of the ENL YEATS domain for various histone modifications. The following table summarizes inhibitor compound IC50 values for the interaction between the ENL YEATS domain and acetylated histone H3, demonstrating a quantitative approach to studying these interactions.

Compound	Target Interaction	Assay Type	IC50 (nM)	Reference
Compound 7	ENL YEATS + H3K9ac	AlphaScreen	230 ± 20	[6]
Compound 11	ENL YEATS + H3K9ac	AlphaScreen	80 ± 10	[6]
Compound 24	ENL YEATS + H3K9ac	AlphaScreen	70 ± 10	[6]

Note: IC50 values represent the concentration of a compound required to inhibit 50% of the binding activity between the ENL YEATS domain and the acetylated histone peptide. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: GST-Pulldown for ENL and DOT1L

Interaction

This protocol is adapted from methodologies used to confirm the direct interaction between full-length ENL and the histone methyltransferase DOT1L.[7][8]

1. Expression and Purification of GST-ENL (Bait)
 - a. Transform *E. coli* (e.g., BL21 strain) with a pGEX vector encoding the full-length human ENL protein fused to an N-terminal GST tag.
 - b. Grow a 500 mL culture to an OD600 of 0.6-0.8 at 37°C.
 - c. Induce protein expression with 0.25 mM IPTG and incubate for 16 hours at 18°C.
 - d. Harvest cells by centrifugation and resuspend the pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, and protease inhibitor cocktail).
 - e. Lyse cells by sonication and clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
 - f. Add the cleared lysate to 1 mL of a 50% slurry of Glutathione-Sepharose beads and incubate for 2 hours at 4°C with gentle rotation.
 - g. Wash the beads three times with 10 mL of Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.1% Triton X-100, 1 mM DTT).
 - h. Elute the GST-ENL protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione) or proceed directly with the bead-bound protein for the pulldown.
 - i. Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

2. Preparation of Prey Protein (DOT1L) a. Synthesize 35S-labeled full-length DOT1L protein using an in vitro transcription/translation kit (e.g., TNT® Coupled Reticulocyte Lysate System) according to the manufacturer's instructions, using a plasmid encoding DOT1L as the template.
3. GST-Pulldown Assay a. Equilibrate Glutathione-Sepharose beads loaded with ~10 µg of GST-ENL (or GST alone as a negative control) in Binding Buffer (20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, 1 mM DTT, 10% glycerol). b. Add 20 µL of the in vitro translated 35S-DOT1L to the beads. c. Incubate the mixture for 3 hours at 4°C with gentle rotation. d. Pellet the beads by gentle centrifugation (500 x g for 1 minute). e. Wash the beads five times with 1 mL of ice-cold Binding Buffer. f. After the final wash, remove all supernatant and resuspend the beads in 30 µL of 2x SDS-PAGE Laemmli sample buffer.
4. Analysis a. Boil the samples for 5 minutes to elute bound proteins. b. Separate the proteins by SDS-PAGE. c. Dry the gel and visualize the 35S-labeled DOT1L protein by autoradiography. A band corresponding to DOT1L in the GST-ENL lane, but not in the GST-only control lane, confirms a direct interaction.[\[8\]](#)

Protocol 2: Histone Peptide Pulldown with GST-ENL YEATS Domain

This protocol is designed to test the interaction of the ENL YEATS domain with specific post-translationally modified histone tails.[\[6\]](#)[\[10\]](#)[\[11\]](#)

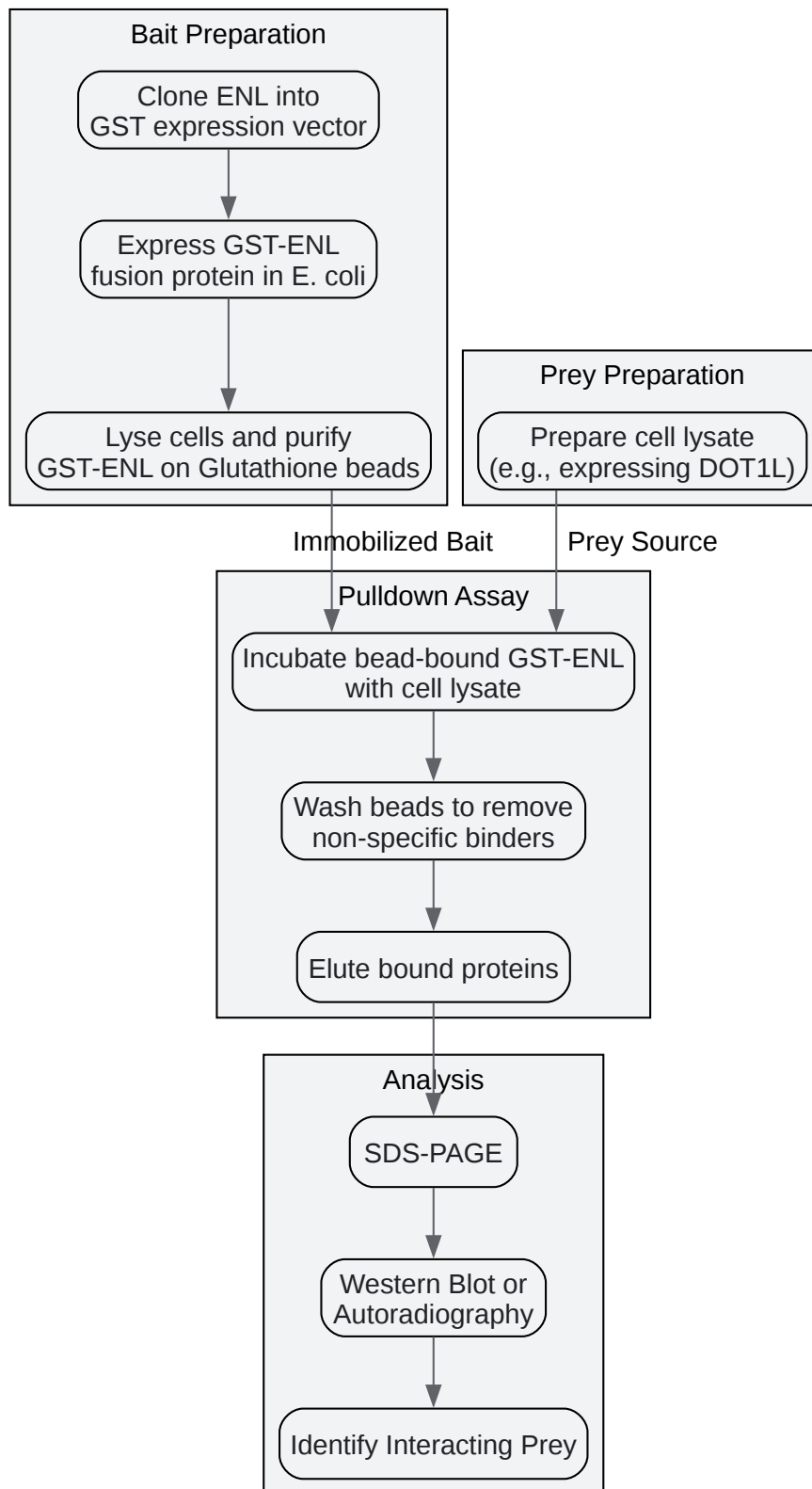
1. Preparation of GST-ENL YEATS Domain Bait a. Express and purify the GST-tagged ENL YEATS domain (e.g., amino acids 1-148) as described in Protocol 1, steps 1a-1h.
2. Immobilization of Biotinylated Histone Peptides (Prey) a. Resuspend 50 µg of biotinylated histone peptides (e.g., H3K9ac, H3K27ac, and an unmodified H3 control) in Peptide Binding Buffer (PBS, 0.1% Tween-20). b. Wash 50 µL of streptavidin-coated magnetic beads twice with Peptide Binding Buffer. c. Add the peptide solution to the beads and incubate for 1 hour at room temperature with rotation to immobilize the peptides. d. Wash the peptide-bound beads three times with Peptide Binding Buffer to remove unbound peptides.
3. Peptide Pulldown Assay a. Resuspend the peptide-bound beads in 500 µL of Pulldown Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitor cocktail). b. Add 5 µg of purified GST-ENL YEATS domain (or GST as a control) to each tube of

beads (modified and unmodified peptides). c. Incubate for 4 hours at 4°C with gentle rotation. d. Pellet the magnetic beads using a magnetic stand and discard the supernatant. e. Wash the beads four times with 1 mL of cold Pulldown Buffer. f. After the final wash, elute the bound proteins by adding 30 µL of 2x SDS-PAGE Laemmli sample buffer and boiling for 5 minutes.

4. Analysis a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody against GST. c. A positive signal in the lanes with acetylated histone peptides, which is absent or significantly weaker in the unmodified peptide lane, indicates a specific interaction between the ENL YEATS domain and the histone modification.

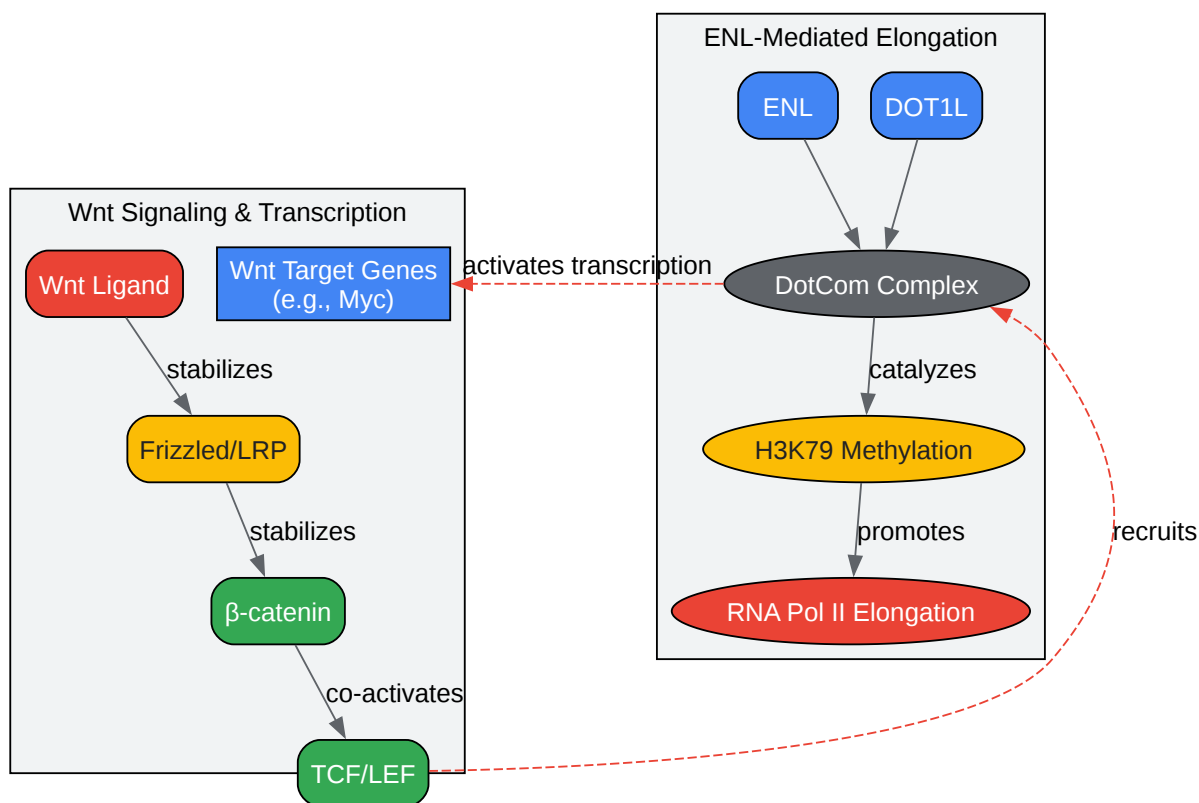
Visualizations

Experimental Workflow and Signaling Pathways



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GST-Pulldown Experimental Workflow.



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ENL's Role in Wnt Signaling via the DotCom Complex.
 Functional Convergence of ENL and Notch Pathways in Leukemia.

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